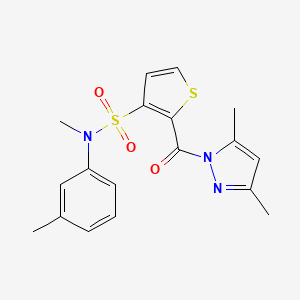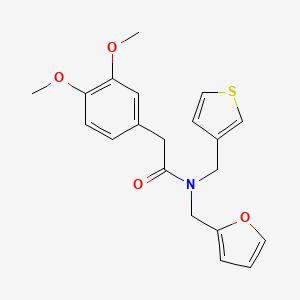
2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide, also known as DFTA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acetamide derivatives and has been synthesized using various methods.
Scientific Research Applications
Cytotoxic Evaluation and Synthesis
Research on related compounds, such as β-aryl-α-dimethoxyphosphoryl-γ-lactams, has shown cytotoxic activity against various cancer cell lines, suggesting potential applications in anticancer drug development. These compounds have been synthesized through intra-molecular cyclization processes and evaluated for their cytotoxicity against cell lines such as MCF-7 (human breast cancer) and PC3 (prostate cancer), indicating a methodological approach for the synthesis and bioactivity assessment of similar compounds (Cinar, Unaleroglu, Ak, & Garipcan, 2017).
Antimicrobial Activity
Schiff bases of similar heterocyclic compounds have been synthesized and shown antimicrobial activity, highlighting the potential for developing new antimicrobial agents. These compounds were synthesized using the Gewald reaction, followed by treatment with various substituted aryl aldehydes, and demonstrated efficacy against microbial strains, pointing to another avenue of research for compounds with similar structural features (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Synthesis and Characterization
The synthesis and characterization of compounds involving furan and thiophene rings, like the aza-Piancatelli rearrangement to produce benzo[b][1,4]thiazine and oxazine derivatives, demonstrate the chemical versatility and potential applications of such compounds in organic synthesis and drug development (Reddy et al., 2012).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-23-18-6-5-15(10-19(18)24-2)11-20(22)21(12-16-7-9-26-14-16)13-17-4-3-8-25-17/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBIKVTVEYOVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N(CC2=CSC=C2)CC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

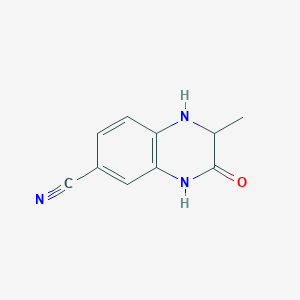

![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane](/img/structure/B2957844.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2957847.png)


![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2957851.png)

![[1-(3,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2957854.png)
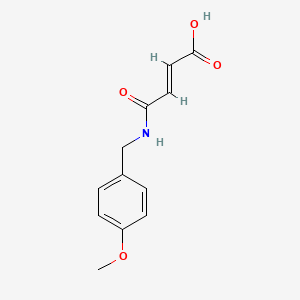
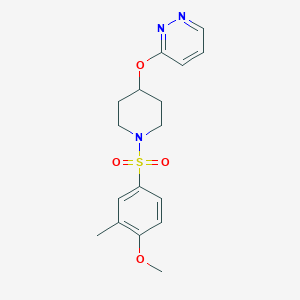
![5-chloro-N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2957859.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2957860.png)
